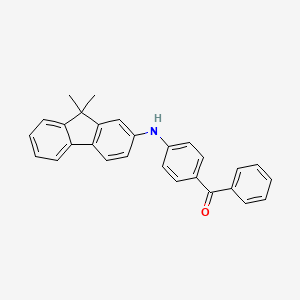
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone: is an organic compound with a complex structure that includes a fluorenyl group, an amino group, and a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Fluorenyl Intermediate: The synthesis begins with the preparation of 9,9-dimethyl-9H-fluorene, which is then functionalized to introduce an amino group.
Coupling Reaction: The fluorenyl intermediate is then coupled with a phenylmethanone derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product quality is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents, often under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: It is explored for use in organic photovoltaic cells and other electronic devices.
Biology and Medicine:
Biological Probes: The compound can be used as a fluorescent probe in biological imaging and diagnostics.
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry:
Dyes and Pigments: The compound’s fluorescent properties make it suitable for use in dyes and pigments for various industrial applications.
Sensors: It is used in the development of chemical sensors for detecting specific analytes.
Mecanismo De Acción
The mechanism by which (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone exerts its effects involves interactions with molecular targets such as proteins or nucleic acids. The compound’s structure allows it to bind to specific sites, leading to changes in the target’s function. For example, in OLEDs, the compound facilitates the recombination of electrons and holes, resulting in light emission.
Comparación Con Compuestos Similares
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness: The uniqueness of (4-((9,9-Dimethyl-9H-fluoren-2-yl)amino)phenyl)(phenyl)methanone lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high luminescence and stability, such as in OLEDs and other electronic devices.
Propiedades
Fórmula molecular |
C28H23NO |
|---|---|
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C28H23NO/c1-28(2)25-11-7-6-10-23(25)24-17-16-22(18-26(24)28)29-21-14-12-20(13-15-21)27(30)19-8-4-3-5-9-19/h3-18,29H,1-2H3 |
Clave InChI |
OQJDJBPMHJCLLS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


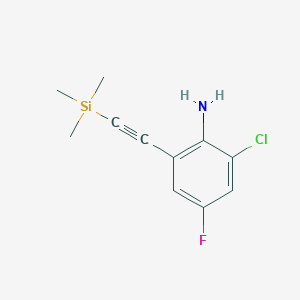

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
![3-(4-chlorophenyl)-1-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121059.png)

![2,2-(2-Phenylethylidene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14121072.png)


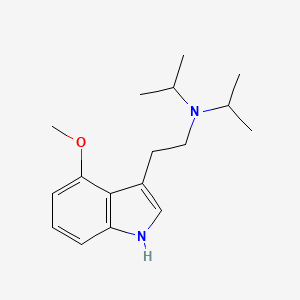
![3-(tert-Butyl)-3'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14121087.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121100.png)
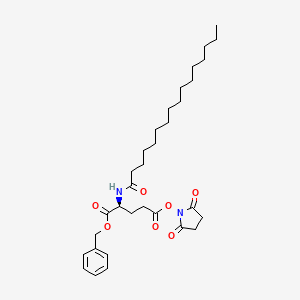
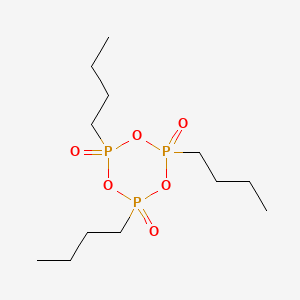
![Ethanol, 2-[(4-amino-3-methylphenyl)ethylamino]-](/img/structure/B14121120.png)
